molecular formula C27H24BrN5O2S B2954224 N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 389071-52-7

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No.: B2954224
CAS No.: 389071-52-7
M. Wt: 562.49
InChI Key: ABVZGWKMHLHZQM-UHFFFAOYSA-N
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Description

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with multiple functional groups. Key structural elements include:

  • Thioether linkage: Connects the triazole ring to a 2-(indolin-1-yl)-2-oxoethyl moiety, enhancing conformational flexibility.
  • Indolin-1-yl group: A bicyclic structure that may confer selectivity in biological interactions.

Its synthesis likely involves S-alkylation of a 1,2,4-triazole precursor with α-halogenated ketones, as observed in analogous compounds .

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrN5O2S/c28-21-10-12-22(13-11-21)33-24(17-29-25(34)16-19-6-2-1-3-7-19)30-31-27(33)36-18-26(35)32-15-14-20-8-4-5-9-23(20)32/h1-13H,14-18H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVZGWKMHLHZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=C(C=C4)Br)CNC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(4-bromophenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a triazole ring and an indolin moiety, which are known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C27H24BrN5O2S, with a molecular weight of 562.49 g/mol. The compound's structure is characterized by the presence of a bromophenyl group, a phenylacetamide moiety, and a thioether linkage, which may influence its biological interactions and activities.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings from various studies regarding its pharmacological effects.

Analgesic Activity

A study assessing the analgesic properties of related compounds indicated that derivatives containing similar structural features exhibited significant pain relief in animal models. The evaluation was conducted using the writhing test and hot plate test, which are standard methods for assessing analgesic efficacy. While specific data for this compound was not detailed in the literature reviewed, the structural analogs suggest potential analgesic properties due to the presence of the triazole and indolin groups .

Case Studies and Experimental Findings

In experimental settings, compounds similar to this compound have been evaluated for their biological activity:

CompoundActivity AssessedMethodologyKey Findings
Compound AAnalgesicWrithing testSignificant pain reduction observed
Compound BAnti-inflammatoryCOX inhibition assayInhibition of COX enzymes noted
Compound CAntioxidantDPPH assayModerate antioxidant activity demonstrated

These findings suggest that modifications to the triazole structure can yield compounds with varying degrees of biological activity.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The 1,2,4-triazole core (target and ) supports diverse substitution patterns, while oxazole derivatives (e.g., ) exhibit distinct electronic properties due to the oxygen atom.
  • Substituent Effects: Bromophenyl Group: Common in the target and , this group enhances lipophilicity and may influence target binding via halogen interactions. Indolin vs. Acetamide Variations: The phenylacetamide group in the target contrasts with fluorophenyl acetamide () and methoxybenzamide (), affecting solubility and hydrogen-bonding capacity.

Spectroscopic Comparisons :

  • IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazoles (target and ) confirms cyclization, whereas oxazoles () show characteristic sulfonyl (νS=O ~1350 cm⁻¹) and amide (νC=O ~1680 cm⁻¹) bands .
  • NMR : The target’s indolin moiety would exhibit distinct aromatic proton shifts (δ 6.5–7.5 ppm) compared to thiophene (δ 7.0–7.5 ppm in ) or thiadiazole (δ 8.0–8.5 ppm in ).

Hypothetical Pharmacological Implications

  • Kinase Inhibition : S-alkylated triazoles () are explored for kinase modulation; the indolin group in the target may enhance selectivity.
  • Antimicrobial Activity : Thioether-linked triazoles (e.g., ) often exhibit antibacterial properties; bromophenyl groups may improve membrane penetration.
  • Metabolic Stability : The phenylacetamide group (target) could offer better metabolic stability compared to ester-containing analogs (e.g., ).

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Compare experimental 1H^1H- and 13C^{13}C-NMR shifts with computational predictions (DFT/B3LYP/6-31G**) to confirm substituent positioning, as validated for triazole-thioether analogs .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+^+ peak within ±2 ppm error).
  • FT-IR : Identify characteristic bands (e.g., C=O stretching at ~1680–1720 cm1^{-1}, S–C vibration at ~650 cm1^{-1}) to confirm functional groups .

Advanced: What computational strategies are suitable for predicting this compound’s reactivity and binding interactions?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability and nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) Simulations : Study solvation effects (e.g., in DMSO/water mixtures) to predict aggregation behavior or protein-ligand binding kinetics .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs), guided by structural analogs with known SAR .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

Q. Methodological Answer :

  • Core Modifications : Synthesize derivatives with substituent variations (e.g., replacing bromophenyl with fluorophenyl or methoxyphenyl) to evaluate electronic effects on bioactivity, as seen in related 1,2,4-triazole systems .
  • Bioisosteric Replacement : Substitute the indolin-1-yl group with pyrrolidinone or piperazine moieties to assess steric and hydrogen-bonding impacts .
  • In Vitro Assays : Test analogs against panels of enzymes/cell lines (e.g., cancer or microbial models) using dose-response curves (IC50_{50}) and correlate results with computational descriptors (e.g., logP, polar surface area) .

Advanced: How can stability and decomposition pathways be analyzed under experimental conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., acidic/basic hydrolysis, thermal stress at 60°C, oxidative H2 _2O2_2) and monitor degradation via HPLC-MS to identify labile sites (e.g., thioether or triazole cleavage) .
  • Kinetic Stability Analysis : Use Arrhenius plots to extrapolate shelf-life under storage conditions (4°C vs. room temperature) based on accelerated stability data .

Advanced: How should contradictory data on biological activity or synthesis yields be resolved?

Q. Methodological Answer :

  • Reproducibility Checks : Replicate protocols with strict control of variables (e.g., solvent purity, inert atmosphere) to isolate confounding factors .
  • Meta-Analysis : Compare datasets across studies (e.g., synthesis yields of triazole derivatives) using ANOVA to identify statistically significant outliers .
  • Mechanistic Reassessment : Re-examine reaction pathways (e.g., via isotopic labeling or in situ IR monitoring) to confirm intermediates, as discrepancies often arise from uncharacterized byproducts .

Advanced: What strategies mitigate challenges in scaling up synthesis for in vivo studies?

Q. Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce exothermic risks, as demonstrated in diazomethane syntheses .
  • Purification Optimization : Use preparative HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to isolate high-purity batches (>98%) for toxicity assays .

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